4-Bromo-2-ethylbenzonitrile

Lipophilicity Drug-likeness Physicochemical Properties

4-Bromo-2-ethylbenzonitrile (CAS 744200-38-2) is an ortho-ethyl, para-bromo substituted benzonitrile building block (C₉H₈BrN, MW 210.07 g/mol). The compound's strategic value for synthetic procurement lies in its trifunctional architecture: an aryl bromide handle for versatile cross-coupling and nucleophilic aromatic substitution, an ortho-ethyl group that modulates steric and electronic properties, and a nitrile group for further elaboration.

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
CAS No. 744200-38-2
Cat. No. B1344701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-ethylbenzonitrile
CAS744200-38-2
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)Br)C#N
InChIInChI=1S/C9H8BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2H2,1H3
InChIKeyAUVHFKHIXUZCKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-ethylbenzonitrile (CAS 744200-38-2): A Strategic Ortho-Ethyl Substituted Aryl Halide Building Block for Cross-Coupling Procurement


4-Bromo-2-ethylbenzonitrile (CAS 744200-38-2) is an ortho-ethyl, para-bromo substituted benzonitrile building block (C₉H₈BrN, MW 210.07 g/mol) . The compound's strategic value for synthetic procurement lies in its trifunctional architecture: an aryl bromide handle for versatile cross-coupling and nucleophilic aromatic substitution, an ortho-ethyl group that modulates steric and electronic properties, and a nitrile group for further elaboration . This specific substitution pattern creates a differentiated reactivity profile compared to other bromo-ethylbenzonitrile positional isomers or simple benzonitriles, making it a critical intermediate in the synthesis of pharmaceuticals and agrochemicals .

Procurement Alert: Why Positional Isomers and Simple Analogs Cannot Substitute for 4-Bromo-2-ethylbenzonitrile


Generic substitution fails due to the precise structural demands of many synthetic targets. The ortho-ethyl group in 4-Bromo-2-ethylbenzonitrile is not merely a substituent; it dictates the conformational bias and steric environment at the reactive nitrile and bromine centers, directly impacting regioselectivity in subsequent coupling or functionalization steps . Positional isomers like 2-Bromo-4-ethylbenzonitrile or 3-Bromo-2-ethylbenzonitrile present entirely different electronic and steric landscapes, leading to divergent reaction outcomes and yields [1]. Furthermore, replacing the bromine with a chlorine atom (e.g., 4-Chloro-2-ethylbenzonitrile) significantly alters the bond dissociation energy and activation barrier for cross-coupling, often requiring different catalyst systems and conditions that are incompatible with established protocols optimized for the bromo derivative [2]. Substituting with simpler benzonitriles lacking the ortho-ethyl group fails to install the critical steric handle needed in complex molecule construction. The following quantitative evidence details these non-interchangeable properties.

Quantitative Differentiation Evidence for 4-Bromo-2-ethylbenzonitrile Against Key Comparators


Predicted LogP and Lipophilicity: Enhanced Membrane Permeability Over Methyl Analog

In drug discovery, lipophilicity (LogP) is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME). The ethyl substituent in 4-Bromo-2-ethylbenzonitrile confers a significant increase in calculated LogP compared to the methyl analog 4-Bromo-2-methylbenzonitrile, predicting improved passive membrane permeability and potentially better oral bioavailability for derived compounds .

Lipophilicity Drug-likeness Physicochemical Properties

Thermochemical Stability: Ortho-Ethyl Substitution Avoids Destabilization Seen in 2-Halo Isomers

Thermochemical studies on bromobenzonitrile isomers reveal a significant enthalpic destabilization associated with ortho-substitution relative to the nitrile group. The 2-bromo isomer exhibits the largest destabilization among mono-substituted bromobenzonitriles [1]. While direct data for 4-Bromo-2-ethylbenzonitrile is not available in this study, class-level inference suggests that its 4-bromo, 2-ethyl substitution pattern avoids this specific ortho-halogen destabilization, offering a thermodynamically more stable scaffold compared to a hypothetical 2-bromo-4-ethylbenzonitrile or 2-bromo-6-ethylbenzonitrile.

Thermochemistry Isomer Stability Structure-Activity Relationship

Reactivity in Cross-Coupling: Superior Oxidative Addition Kinetics vs. 4-Chloro Analog

The aryl bromide moiety in 4-Bromo-2-ethylbenzonitrile is well-established to undergo oxidative addition to Pd(0) significantly faster than its aryl chloride counterpart. While no direct head-to-head kinetic study exists for this specific compound, the general rate enhancement for aryl bromides over aryl chlorides in Suzuki-Miyaura couplings is typically >100-fold under standard conditions . Therefore, procurement of the bromo derivative over the chloro analog (e.g., 4-Chloro-2-ethylbenzonitrile) is justified for projects requiring milder reaction conditions, higher yields, and broader functional group tolerance.

Cross-Coupling Suzuki-Miyaura Reactivity

Procurement-Driven Application Scenarios for 4-Bromo-2-ethylbenzonitrile


Synthesis of Ortho-Substituted Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The combination of a reactive para-bromo group and a sterically demanding ortho-ethyl group makes 4-Bromo-2-ethylbenzonitrile an ideal coupling partner for generating ortho-substituted biaryl motifs, which are prevalent in numerous drug candidates and chiral ligands. The ethyl group imposes a conformational constraint that can enhance target binding and metabolic stability . This specific architecture is difficult to achieve with simpler benzonitriles or 2-halo isomers, making procurement of this exact compound essential.

Diversification via Nucleophilic Aromatic Substitution (SNAr) for Agrochemical Intermediates

The para-bromo substituent, activated by the electron-withdrawing ortho-nitrile group, can participate in SNAr reactions with various nucleophiles (amines, alkoxides, thiols) . The ortho-ethyl group provides a unique steric and electronic bias to the ring, influencing the regioselectivity of subsequent functionalization. This is particularly valuable in agrochemical discovery where introducing specific substituents at defined positions is crucial for activity and selectivity .

Building Block for Fluorinated or Perfluoroalkylated Derivatives via Halogen Exchange

The aryl bromide serves as a versatile handle for halogen exchange (Halex) or metalation to introduce fluorine-containing groups (e.g., CF₃, OCF₃), which are key for modulating metabolic stability and lipophilicity in drug molecules . The presence of the ortho-ethyl group can direct metalation and influence the outcome of these transformations. This makes the compound a strategic procurement item for medicinal chemistry groups focused on incorporating fluorinated motifs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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